molecular formula C16H16N6 B4577925 2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4577925
M. Wt: 292.34 g/mol
InChI Key: IZWBMTNNBDNLHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, including compounds similar to 2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, involves reactions of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides and by reactions of aminoiminopyrimidines with acid chlorides (Vorob’ev et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been characterized through various techniques, including X-ray diffraction, NMR, and IR spectroscopy. These compounds exhibit a tricyclic structure with nitrogen atoms contributing to a complex network of potential binding sites for further chemical modifications (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines undergo various chemical reactions, including bromine-mediated oxidative cyclization, Dimroth rearrangement, and reactions with halogen functionalities for diversification through cross-couplings and aminations (Tang et al., 2014). These reactions highlight the compound's versatile nature, allowing for the synthesis of a wide range of derivatives with potential applications in different fields.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • Heteroaromatization Techniques : A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized through heteroaromatization processes. These compounds have been evaluated for antimicrobial activity, showcasing the utility of this scaffold in developing potential antimicrobial agents (El-Agrody et al., 2001).
  • Novel Synthetic Routes : Synthesis and rearrangements of 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines highlight innovative synthetic routes, providing a foundation for further structural modifications and applications (Vorob’ev et al., 2006).

Biological Activities

  • Antimicrobial and Antiproliferative Properties : Research indicates that triazolo[1,5-a]pyrimidines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This versatility underscores the potential of these compounds in medicinal chemistry for designing drugs with diverse therapeutic benefits (Merugu et al., 2022).
  • Metal-Free Synthesis Approaches : Studies on the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation demonstrate innovative, efficient methodologies for constructing biologically significant heterocycles (Zheng et al., 2014).

Applications in Material Science

  • Stabilizers for Photographic Emulsions : The s-Triazolo[1,5-a]pyrimidines have found applications as stabilizers in photographic silver halide emulsions, showcasing the utility of these compounds beyond pharmaceuticals into materials science and industrial applications (Fischer, 2010).

properties

IUPAC Name

4,11,12-trimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-10-11(2)21(8-13-6-4-5-7-17-13)15-14(10)16-19-12(3)20-22(16)9-18-15/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWBMTNNBDNLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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